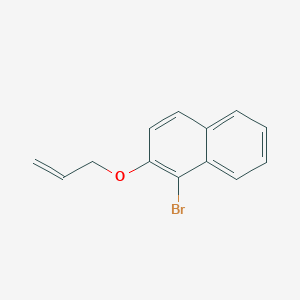

1-Bromo-2-allyloxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-prop-2-enoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h2-8H,1,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZZEJOFOBCOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Bromo 2 Allyloxynaphthalene

Precursor Synthesis and Halogenation Techniques for Naphthalene (B1677914) Cores

The critical precursor for 1-Bromo-2-allyloxynaphthalene is 1-bromo-2-naphthol (B146047). Its synthesis is centered on the regioselective bromination of 2-naphthol (B1666908), an activated aromatic system. The hydroxyl group of 2-naphthol directs electrophilic substitution primarily to the C1 position, making it the ideal starting material. wikipedia.org

The synthesis of 1-bromo-2-naphthol from 2-naphthol is a well-established transformation, with several protocols developed to ensure high regioselectivity and yield. The hydroxyl group at the C2 position activates the naphthalene ring, directing the incoming electrophile (bromine) to the adjacent, sterically accessible C1 position. wikipedia.org

One common method involves the use of a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), in the presence of an oxidizing agent. slideshare.netgoogle.com For instance, reacting 2-naphthol with KBr and hydrogen peroxide in acetic acid can produce 1-bromo-2-naphthol with high yield. chemicalbook.com Another approach utilizes Oxone® (potassium peroxymonosulfate) as the oxidant in a solid-state reaction with NaBr and 2-naphthol. slideshare.net These methods are often preferred for their operational simplicity and milder reaction conditions compared to using molecular bromine. google.com

A highly regioselective method employs trimethylbromosilane (TMSBr) as the bromine source, activated by an aryl sulfoxide. This system allows for the ortho-bromination of phenolic compounds, providing 1-bromo-2-naphthol with excellent selectivity. google.com

Below is a table summarizing various regioselective bromination methods for 2-naphthol.

| Reagents | Solvent | Conditions | Yield | Reference |

| 2-Naphthol, KBr, H₂O₂ | Acetic Acid | 20°C, 10h | 82% | chemicalbook.com |

| 2-Naphthol, NaBr, Oxone® | Solid-state (grinding) | Overnight | - | slideshare.net |

| 2-Naphthol, KBr, H₂O₂ | Chloroform (B151607) | 40°C, 2h | 42% | google.com |

| 2-Naphthol, TMSBr, Bis-(4-chlorophenyl) sulfoxide | Acetonitrile | - | 91% | google.com |

The naphthalene ring, particularly when substituted with an activating group like a hydroxyl (in 2-naphthol) or an ether, is susceptible to electrophilic attack. rsc.orgnih.gov Modern synthetic chemistry has focused on developing mild and efficient electrophilic bromination procedures to avoid the harshness and poor selectivity of traditional reagents like molecular bromine. orientjchem.org

A noteworthy strategy involves the use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with a Lewis acid like aluminum tribromide (AlBr₃). rsc.orgnih.gov This system generates a potent electrophilic brominating species, PhIOAcBr, in situ. rsc.orgrsc.org The reaction proceeds under very mild conditions (room temperature, open flask) and demonstrates high efficiency, even on a gram scale, for the bromination of 2-naphthol to yield 1-bromo-2-naphthol. rsc.orgnih.gov DFT calculations have supported the mechanism and the nature of the active brominating species. beilstein-journals.org

The reaction conditions for the PIDA/AlBr₃ system have been optimized, showing that stoichiometric amounts of the iodine(III) reagent are necessary for the reaction to go to completion. rsc.org This method is part of a broader trend of using hypervalent iodine compounds for various halogenations due to their lower toxicity and high reactivity. beilstein-journals.org

The table below outlines the optimization of the PIDA/AlBr₃ system for the bromination of 2-naphthol.

| Iodine(III) Reagent | Equivalents (Iodine) | Equivalents (AlBr₃) | Yield of 1-bromo-2-naphthol | Reference |

| PIFA | 0.5 | 2.4 | 28% | nih.gov |

| PIFA | 1.0 | 2.4 | 81% | nih.gov |

| PIDA | 1.2 | 2.4 | 93% | nih.gov |

PIFA = [Bis(trifluoroacetoxy)iodo]benzene; PIDA = (Diacetoxyiodo)benzene

Allylation Approaches for Allyloxynaphthalene Moiety Formation

Once the 1-bromo-2-naphthol precursor is secured, the next crucial step is the introduction of the allyloxy group to form the target molecule, this compound. This is typically achieved via a nucleophilic substitution reaction.

The most direct method for synthesizing this compound is the O-allylation of 1-bromo-2-naphthol. This reaction follows the principles of the Williamson ether synthesis, where the hydroxyl group of the naphthol is first deprotonated by a base to form a more nucleophilic naphthoxide ion. This ion then attacks an allyl halide, typically allyl bromide or allyl chloride, in an Sₙ2 reaction to form the desired ether.

Commonly used bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF). prepchem.comresearchgate.net For example, the related synthesis of 6-bromo-2-(2-propenyloxy)naphthalene is achieved by treating 6-bromo-2-naphthol (B32079) with NaH in THF, followed by the addition of an allyl halide. prepchem.com Environmentally benign approaches using ultrasonic or microwave assistance in aqueous surfactant media have also been developed for the O-alkylation of β-naphthols, offering simple, efficient, and economical alternatives. scirp.org

The table below presents reaction data for the O-alkylation of 1-bromo-2-naphthol with various alkylating agents, demonstrating the general applicability of the Williamson ether synthesis to this substrate.

| Alkylating Agent | Base | Solvent | Product | Reference |

| Propyl iodide | K₂CO₃ | Acetone | 1-Bromo-2-propoxynaphthalene | scirp.org |

| Ethyl iodide | K₂CO₃ | Acetone | 1-Bromo-2-ethoxynaphthalene | scirp.org |

| Isopropyl iodide | K₂CO₃ | Acetone | 1-Bromo-2-isopropoxynaphthalene | scirp.org |

| Allyl bromide | K₂CO₃ | Acetone | This compound | Inferred from researchgate.net, scirp.org |

While direct O-allylation of 1-bromo-2-naphthol is the most common route, alternative strategies for introducing the allyloxy group exist in the broader context of organic synthesis. These methods, while not always directly applied to this specific target, represent the diverse toolkit available to chemists.

One such category involves the use of organoboron reagents. mdpi.com Potassium allyltrifluoroborates, for example, are stable and easy-to-handle reagents that can participate in allylation reactions, often promoted by Lewis acids or palladium catalysts. mdpi.com Another established method is the Hosomi-Sakurai reaction, which employs allyl trialkylsilanes as the allylating agent in the presence of a Lewis acid catalyst. frontiersin.org

Furthermore, allylation can be achieved using allylic acetates as the allyl source, catalyzed by transition metals like cobalt. organic-chemistry.org This method provides a practical alternative to palladium-based systems for forming homoallylic alcohols, which could potentially be adapted for ether synthesis. organic-chemistry.org These alternative allylation reactions are particularly valuable in complex syntheses where chemoselectivity is a challenge or where different reactivity is required. frontiersin.orgwikipedia.org

O-Allylation Reactions of Bromonaphthols (e.g., 1-Bromo-2-naphthol)

Convergent and Divergent Synthesis Routes to the this compound Core

The construction of this compound can be analyzed through the strategic lenses of convergent and divergent synthesis. sathyabama.ac.inwikipedia.org

A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the final stages. wikipedia.org The standard synthesis of this compound is a classic example of a convergent approach.

Fragment A Synthesis: Bromination of 2-naphthol to prepare 1-bromo-2-naphthol. nih.gov

Fragment B: An allyl halide (e.g., allyl bromide).

Coupling Step: The two fragments are joined via a Williamson ether synthesis. scirp.org

A divergent synthesis , in contrast, starts from a common intermediate and branches out to create a library of structurally related compounds. sathyabama.ac.in One could envision a divergent route starting from 2-allyloxynaphthalene. This common precursor could undergo various reactions, one of which would be electrophilic bromination. However, this specific path to this compound presents challenges. The electrophilic bromination of 2-allyloxynaphthalene can lead to a mixture of products, including the desired this compound (ortho-bromination) and products of bromocyclization, such as naphthofurans. rsc.org This lack of selectivity makes the divergent route less ideal for the specific synthesis of the target compound but highlights its utility in creating molecular diversity from a single starting material.

Sequential Functional Group Introduction Strategies

The most common and direct approach to synthesizing this compound involves a two-step sequential functionalization of a naphthalene precursor. This strategy typically starts with either bromination followed by allylation or vice versa.

A prevalent method begins with the bromination of 2-naphthol. For instance, reacting 2-naphthol with a suitable brominating agent yields 1-bromo-2-naphthol. Subsequently, the hydroxyl group of 1-bromo-2-naphthol is subjected to O-allylation. This is often accomplished by treating it with an allyl halide, such as allyl bromide, in the presence of a base.

In a related synthesis, 6-bromo-2-naphthol can be used as a starting material. It is treated with sodium hydride to form the corresponding alkoxide, which then reacts with 4-bromo-1-butene (B139220) to yield 6-bromo-2-(but-3-en-1-yloxy)naphthalene. prepchem.com

Another approach involves the Claisen rearrangement. researchgate.netgrafiati.com 1-Allyloxynaphthalene, prepared from 1-naphthol (B170400) and allyl bromide, undergoes a Claisen rearrangement at high temperatures to produce 2-allyl-1-naphthol. grafiati.com This intermediate can then be further functionalized to introduce the bromine atom at the desired position.

The bromination of 2-(allyloxy)naphthalene can lead to the formation of the expected brominated compound, as well as a naphthofuran derivative resulting from a cationic-π bromocyclization. rsc.org

Advanced Coupling Strategies for Naphthalene Construction

While sequential functional group introduction is common, advanced coupling strategies can be employed for the construction of the substituted naphthalene skeleton itself. These methods often involve metal-catalyzed cross-coupling reactions to build the bicyclic aromatic system. thieme-connect.comacs.orgchemrxiv.org

Strategies for synthesizing substituted naphthalenes include:

Palladium-catalyzed reactions thieme-connect.com

Copper-catalyzed reactions thieme-connect.com

Suzuki-Miyaura coupling acs.orgchemrxiv.org

Cycloadditions and annulations thieme-connect.com

One innovative approach involves a cascade strategy for naphthyne formation, which utilizes a traditional benzyne (B1209423) generation method and a thermal hexadehydro-Diels–Alder (HDDA) reaction. acs.org This allows for the rapid construction of diverse naphthalene products. acs.org

Furthermore, dynamic kinetic asymmetric cross-coupling reactions have been developed for the synthesis of axially chiral heterobiaryls, which can be applied to the construction of complex naphthalene-containing structures. nih.gov

Sustainable and Efficient Synthetic Methodologies for this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis, including that of this compound and related compounds. These methodologies aim to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency and Yield

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.comacs.org The use of microwave irradiation can lead to significant reductions in reaction times and often results in higher yields compared to conventional heating methods. nih.govmdpi.com

For instance, the Claisen rearrangement of 2-(allyloxy)naphthalene derivatives can be efficiently carried out using microwave irradiation. In one example, the microwave-assisted Claisen rearrangement of 2-allyloxy-6-bromonaphthalene on silica (B1680970) gel for 7 minutes afforded 1-allyl-6-bromo-2-naphthol in 84% yield.

Microwave-assisted synthesis has been successfully applied to various reactions, including the synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids, demonstrating the broad applicability of this technology in organic synthesis. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Claisen Rearrangement of 2-allyloxy-6-bromonaphthalene | Thermal heating | 7 minutes, 84% yield | |

| Synthesis of Benazepril Intermediate | 18 hours, 65% yield | 4 minutes, 65% yield | nih.gov |

Continuous Flow Reactor Applications for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. syrris.jpnumberanalytics.com In a continuous flow reactor, reagents are continuously pumped through a tube or capillary where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. syrris.jpnumberanalytics.com

This technology is particularly well-suited for the large-scale manufacturing of organic compounds. azolifesciences.com While specific applications for the synthesis of this compound in continuous flow are not extensively documented, the principles of flow chemistry are applicable to the individual reaction steps, such as bromination and etherification. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. mdpi.com The development of autonomous continuous flow systems, integrating in-line characterization and feedback loops, holds promise for optimizing and scaling up the production of fine chemicals like this compound. osti.gov

Catalytic Green Chemistry Approaches in Related Naphthalene Transformations

Green chemistry principles are increasingly being applied to the synthesis of naphthalene derivatives to minimize environmental impact. researchgate.net This includes the use of heterogeneous catalysts that can be easily recovered and reused, and the application of biocatalysis. mdpi.com

For example, heterogeneous catalytic processes are considered sustainable due to the potential for catalyst recycling. mdpi.com In a related field, the hydrogenation of naphthalene to tetralin has been demonstrated with high selectivity using polymer-stabilized platinum nanoparticles in supercritical hexane, a green solvent. mdpi.comresearchgate.net

Biocatalytic approaches, such as the use of fungal peroxygenases for the epoxidation of naphthalene, offer a promising route to chiral trans-disubstituted cyclohexadiene derivatives, which are valuable synthetic intermediates. acs.org These enzymatic transformations proceed under mild conditions and can provide high stereoselectivity. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Allyl-6-bromo-2-naphthol |

| 1-Allyloxynaphthalene |

| This compound |

| 1-Bromo-2-naphthol |

| 2-Allyl-1-naphthol |

| 2-Allyloxy-6-bromonaphthalene |

| 2-(Allyloxy)naphthalene |

| 2-Naphthol |

| 4-Bromo-1-butene |

| 6-Bromo-2-(but-3-en-1-yloxy)naphthalene |

| 6-Bromo-2-naphthol |

| Allyl bromide |

| Sodium hydride |

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 2 Allyloxynaphthalene

Reactivity of the Allyloxy Moiety

The allyloxy group of 1-bromo-2-allyloxynaphthalene is prone to reactions typical of allyl ethers, including rearrangements and functionalization of the alkene.

Claisen Rearrangement and Subsequent Intramolecular Cyclization Pathways

The Claisen rearrangement is a significant thermal or Lewis acid-catalyzed reaction for aryl allyl ethers. byjus.comwikipedia.org When heated, this compound can undergo a byjus.combyjus.com-sigmatropic rearrangement to form an ortho-allyl naphthol intermediate. scirp.orgorganic-chemistry.org This process is generally exothermic and proceeds through a concerted pericyclic mechanism, often visualized as a cyclic transition state. byjus.comwikipedia.org The double bond character of the naphthalene (B1677914) core influences the reactivity, with allyloxynaphthalenes being more reactive than their benzene (B151609) counterparts. scirp.org

Following the initial Claisen rearrangement, the resulting 2-allyl-1-naphthol derivative is well-positioned for subsequent intramolecular reactions. One notable pathway is the intramolecular cyclization to form dihydrobenzofurans. uchicago.edu This cyclization can be catalyzed by various reagents, including gold(I) complexes. uchicago.edu The mechanism involves the addition of the phenolic hydroxyl group to the allyl double bond. uchicago.edu

A study on the gold(I)-catalyzed reaction of 2-(allyloxy)naphthalene demonstrated that the reaction proceeds via a Claisen rearrangement followed by intramolecular addition of the phenol (B47542) to the allyl group, yielding 1,2-dihydro-2-methylnaphtho[2,1-b]furan. uchicago.edu This tandem reaction provides a one-pot synthesis of dihydrobenzofuran systems from aryl allyl ethers. uchicago.edu

Table 1: Gold(I)-Catalyzed Synthesis of Dihydrobenzofurans from Aryl Allyl Ethers uchicago.edu

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-(allyloxy)naphthalene | 5 mol% PPh3AuOTf | 85 °C, 24 h, toluene | 1,2-dihydro-2-methylnaphtho[2,1-b]furan | 82 |

| 2 | 2,6-di-tert-butyl-4-methylphenyl allyl ether | 5 mol% PPh3AuOTf | 85 °C, 24 h, toluene | 2-allyl-4-methyl-2,6-di-tert-butylcyclohexa-3,5-dienone | 95 |

| 3 | 1-allyloxy-4-methoxybenzene | 5 mol% PPh3AuOTf | 85 °C, 24 h, toluene | 2,3-dihydro-5-methoxy-2-methylbenzofuran | 24 |

Allylic Functionalization and Olefin Reactivity

The allyl group in this compound presents opportunities for various transformations, including allylic functionalization and reactions involving the olefinic double bond. nih.govescholarship.orgnih.gov These reactions are crucial for introducing new functional groups and extending the carbon skeleton.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that can be applied to the allyl group. nobelprize.orgorganic-chemistry.orgbeilstein-journals.org This reaction, often catalyzed by ruthenium or molybdenum complexes, allows for the exchange of substituents between different olefins. organic-chemistry.org For a terminal alkene like the one in the allyloxy group, ring-closing metathesis (RCM) with another tethered alkene can lead to the formation of cyclic ethers. uwindsor.ca Cross-metathesis (CM) with another olefin can introduce new substituents. libretexts.org The Chauvin mechanism, which proposes a metallacyclobutane intermediate, is the accepted pathway for these transformations. beilstein-journals.org

Transformations Involving the Aryl Bromide Functionality

The aryl bromide portion of this compound is a key site for a variety of synthetic transformations, particularly those involving metal catalysis and nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgfishersci.es this compound can serve as the aryl halide partner in such reactions. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. fishersci.es For instance, asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved with high enantioselectivity using a chiral polymer ligand. rsc.org

Table 2: Example of Suzuki-Miyaura Cross-Coupling Conditions scielo.org.mx

| Reactants | Catalyst | Base | Solvent | Conditions | Product |

|---|

Reductive Cleavage and Electrochemical Dissociation Mechanisms of Aryl Halides

The carbon-bromine bond in aryl halides like this compound can be cleaved through reductive processes. Electrochemical methods offer a powerful tool for this transformation. beilstein-journals.orgrsc.org The electrochemical reduction of aryl halides can generate aryl radicals, which can then participate in further reactions. rsc.org The mechanism can involve the direct reduction of the aryl halide at the cathode or an indirect process mediated by a catalyst. beilstein-journals.orgrsc.org The bond dissociation energy of the carbon-halogen bond is a key factor, with C-Br bonds being weaker than C-Cl bonds. chinesechemsoc.org In some cases, the reduction can lead to the formation of an aryl anion, which can then be protonated or react with other electrophiles. rsc.org

Nucleophilic Aromatic Substitution Pathways Mediated by the Activated Bromine

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA) can occur under certain conditions. libretexts.orglibretexts.org The presence of strongly electron-withdrawing groups ortho or para to the halogen can activate the ring for nucleophilic attack. libretexts.orglibretexts.org The generally accepted mechanism for activated aryl halides is the addition-elimination pathway, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this two-step process, the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion. iscnagpur.ac.in The leaving group is then expelled in a subsequent fast step to restore the aromaticity of the ring. iscnagpur.ac.in For unactivated aryl halides, such as this compound, harsh conditions or the use of very strong bases may be required for substitution to occur, potentially via an elimination-addition (benzyne) mechanism. iscnagpur.ac.in

Synergistic Reactivity and Domino Processes

The unique arrangement of a bromo substituent and an allyloxy group on the naphthalene scaffold of this compound provides a platform for complex molecular transformations. The distinct reactivity of the aryl bromide, the ether linkage, and the terminal alkene allows for the design of sophisticated domino and tandem reaction sequences, where multiple bonds are formed in a single synthetic operation.

Tandem Reactions Leveraging Multiple Functional Groups in this compound

The dual functionality of this compound enables its participation in elegant tandem sequences, most notably those initiated by metal-catalyzed cross-coupling reactions at the carbon-bromine bond, followed by intramolecular reactions involving the allylic moiety.

Palladium-catalyzed domino reactions, which are powerful tools for building molecular complexity, are particularly well-suited for substrates like this compound. mdpi.comutoronto.ca A general and highly plausible domino sequence involves an initial intermolecular cross-coupling reaction (e.g., Heck, Sonogashira, or Suzuki coupling) at the C1-position, followed by a subsequent intramolecular cyclization. For instance, a Heck reaction with an activated alkene could be followed by an intramolecular cyclization involving the allyl ether.

A more direct and frequently observed tandem process for aryl allyl ethers is a Claisen rearrangement coupled with a subsequent cyclization. uchicago.edu For 2-allyloxynaphthalene, a related precursor, microwave-assisted Claisen rearrangement is known to produce 1-allyl-2-naphthol. uwindsor.ca This intermediate, featuring a nucleophilic hydroxyl group and an olefin, is primed for further reactions.

Another significant tandem transformation is electrophile-induced cyclization. Research on the electrophilic bromination of 2-(allyloxy)naphthalene using a combination of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr₃) demonstrated a competitive tandem process. rsc.org Alongside the expected aromatic bromination product, a significant yield of a cyclized naphthofuran derivative was obtained. This occurs via a cationic-π bromocyclization, where the initial electrophilic attack on the naphthalene ring is followed by an intramolecular reaction with the pendant allyl group. rsc.org This highlights a process where both key functionalities are engaged in a sequential, synergistic manner.

| Starting Material | Reagents | Product(s) | Yield (%) | Reaction Type |

|---|---|---|---|---|

| 2-(Allyloxy)naphthalene | PIDA, AlBr₃, MeCN | 1-Bromo-2-(allyloxy)naphthalene | 22% | Electrophilic Aromatic Substitution |

| 3-Bromomethyl-2,3-dihydronaphtho[2,1-b]furan | 36% | Tandem Electrophilic Bromination-Cyclization |

Chemoselective Transformations Dictated by the Naphthalene Substituents

Chemoselectivity in reactions involving this compound is governed by the distinct electronic properties of the bromo and allyloxy substituents. The allyloxy group at the C2 position is a strong electron-donating group (EDG) via resonance, activating the naphthalene ring towards electrophilic attack. Conversely, the bromine atom at the C1 position is an electron-withdrawing group (EWG) through induction, which deactivates the ring, but it acts as an ortho-, para-director due to resonance effects.

In electrophilic aromatic substitution, the powerful activating and directing effect of the C2-allyloxy group dominates. It strongly directs incoming electrophiles to the electronically enriched and sterically accessible C3 position. The C1 position is already substituted, and the peri-position (C8) is sterically hindered.

In the context of metal-catalyzed cross-coupling reactions, the chemoselectivity is exceptionally high for the transformation at the carbon-bromine bond. The C-Br bond is a well-established site for oxidative addition to low-valent transition metal catalysts, such as palladium(0), which is the crucial first step in catalytic cycles like Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov Under typical conditions for these reactions, the allyloxy group remains a spectator, demonstrating high chemoselectivity. The choice of ligands and reaction conditions can be pivotal in controlling the outcome, ensuring that the C-Br bond reacts preferentially over potential C-H activation or reactions involving the allyl group. nih.gov

The competition between aromatic substitution and tandem cyclization, as seen in the bromination of 2-(allyloxy)naphthalene, serves as a prime example of how reaction conditions can dictate chemoselective pathways. rsc.org While one set of conditions might favor a simple substitution on the aromatic ring, another can promote a cascade reaction that involves both the ring and the allyl substituent, leading to more complex heterocyclic products.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Predicted Major Product | Selectivity Note |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Aryl-2-allyloxynaphthalene | Highly selective for C(sp²)-Br bond cleavage. |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-(Alkenyl)-2-allyloxynaphthalene | Reaction occurs exclusively at the C-Br bond. |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(Alkynyl)-2-allyloxynaphthalene | Selective coupling with the aryl bromide. |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 1-Aryl/Alkenyl-2-allyloxynaphthalene | Excellent chemoselectivity for C-Br over C-O cleavage. nih.gov |

Spectroscopic and Advanced Structural Characterization of 1 Bromo 2 Allyloxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1-bromo-2-allyloxynaphthalene, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for both the allyl and naphthyl moieties. The aromatic region of the spectrum displays a series of multiplets corresponding to the six protons of the naphthalene (B1677914) ring system. rsc.org The allyl group exhibits distinct signals: a doublet for the two protons of the -OCH₂- group, a multiplet for the vinylic proton (-CH=), and two separate multiplets for the terminal vinylic protons (=CH₂). rsc.org

A representative ¹H NMR data compilation for this compound is presented below:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.25 - 8.15 | m | 1H | Ar-H | |

| 7.85 - 7.75 | m | 1H | Ar-H | |

| 7.60 - 7.30 | m | 4H | Ar-H | |

| 6.20 - 6.05 | m | 1H | -O-CH₂-CH =CH₂ | |

| 5.55 - 5.45 | m | 1H | -O-CH₂-CH=CH ₂ (trans) | |

| 5.40 - 5.30 | m | 1H | -O-CH₂-CH=CH ₂ (cis) | |

| 4.75 - 4.65 | d | ~5.0 | 2H | -O-CH ₂-CH=CH₂ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum shows signals corresponding to the ten carbons of the naphthalene ring and the three carbons of the allyl group. rsc.orgchemicalbook.com The carbon attached to the bromine atom (C-1) and the carbon attached to the allyloxy group (C-2) have characteristic chemical shifts. The signals for the naphthalene carbons are typically found in the aromatic region (δ 110-155 ppm), while the allyl group carbons appear at higher field. rsc.org

A summary of the ¹³C NMR data is provided in the table below:

| Chemical Shift (δ) (ppm) | Assignment |

| 155.4 | C-2 (Ar-C-O) |

| 133.0 | -O-CH₂-C H=CH₂ |

| 132.3 | Ar-C |

| 129.6 | Ar-CH |

| 128.4 | Ar-C |

| 128.1 | Ar-CH |

| 126.3 | Ar-CH |

| 126.0 | Ar-CH |

| 117.6 | -O-CH₂-CH=C H₂ |

| 112.6 | Ar-CH |

| 112.1 | Ar-CH |

| 106.1 | C-1 (Ar-C-Br) |

| 69.5 | -O-C H₂-CH=CH₂ |

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the protons of the allyl group, confirming their connectivity. For instance, the -OCH₂- protons would show a correlation to the -CH= proton, which in turn would show correlations to the terminal =CH₂ protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal. For example, the signal for the -OCH₂- protons would correlate with the signal for the -OCH₂- carbon. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for piecing together the molecular structure by connecting different fragments. In the case of this compound, HMBC would show correlations between the -OCH₂- protons and the C-2 carbon of the naphthalene ring, as well as the vinylic carbon (-CH=C), thus confirming the attachment of the allyloxy group to the naphthalene core at the C-2 position. nih.gov

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. uni-freiburg.de For this compound (C₁₃H₁₁BrO), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info A study reported the calculated m/z for C₁₀H₁₁O₂Br as 241.9937, with the found value matching this precisely. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov The GC component separates the components of a mixture, and the MS component provides mass spectra for each separated component. uzh.ch For a pure sample of this compound, GC-MS would show a single chromatographic peak with a corresponding mass spectrum. The mass spectrum would display the molecular ion peaks and a series of fragment ions. The fragmentation pattern can provide valuable structural information. For instance, a common fragmentation pathway might involve the loss of the allyl group or the bromine atom. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Presence and Molecular Fingerprinting

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy of this compound and related compounds confirms the presence of key functional groups. The IR spectrum provides valuable information about the molecular vibrations, which are indicative of specific bonds. upi.edu

For instance, in a related compound, 2-(allyloxy)naphthalene, characteristic IR peaks are observed at 3033 cm⁻¹ and 1654 cm⁻¹. figshare.com The peak at 3033 cm⁻¹ can be attributed to the C-H stretching vibrations of the aromatic and vinyl groups. The absorption at 1654 cm⁻¹ is characteristic of the C=C stretching vibration of the allyl group. figshare.com Another significant band is observed around 1092 cm⁻¹, which corresponds to the C-O ether linkage. figshare.com

In the case of this compound, the presence of the bromine atom and the allyloxy group on the naphthalene core would be expected to produce a complex and unique IR spectrum. Theoretical calculations on similar molecules, such as 1-bromo-2-methylnaphthalene (B105000), have been used to predict and interpret their IR spectra. mdpi.com For 2-(allyloxy)-1-bromo-4-methoxybenzene, IR peaks have been identified at 3021, 2936, 1731, 1580, 1442, 1305, 1202, 1168, and 1023 cm⁻¹. rsc.org

The following table summarizes the characteristic IR absorption bands for functional groups relevant to this compound, based on data from related compounds.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3033 figshare.com |

| Alkene C=C | Stretching | ~1654 figshare.com |

| C-O-C (Ether) | Stretching | ~1092 figshare.com |

| C-Br | Stretching | Not specified in results |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds provide insight into the expected structural features.

The solid-state structure of this compound would be influenced by the steric and electronic effects of the bromo and allyloxy substituents, as well as by intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, which are related to the extent of conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule is determined by the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The naphthalene ring system is a strong chromophore, and its absorption spectrum is sensitive to the nature and position of substituents.

Studies on related compounds, such as 1-bromo-2-methylnaphthalene, have utilized UV-Vis spectroscopy to characterize the electronic properties. mdpi.com The radical anion of 1-bromo-2-methylnaphthalene, for instance, exhibits an absorption peak at 610 nm. mdpi.com The UV-Vis spectrum of the parent molecule would show absorptions at shorter wavelengths, typically in the UV region, corresponding to π-π* transitions within the naphthalene ring. The presence of the bromine atom and the allyloxy group would be expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

The color of a compound is related to its absorption in the visible region of the electromagnetic spectrum (approximately 400-800 nm). msu.edu Since this compound is not reported to be colored, its main electronic absorptions are likely to be in the ultraviolet range.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, chiral derivatives can be synthesized and their stereochemical properties investigated using CD spectroscopy. rsc.org

For example, the binding of chiral ligands containing a 2-naphthyl group to metal ions has been monitored using CD spectroscopy. rsc.org This technique is highly sensitive to the three-dimensional structure and can be used to determine the absolute configuration of chiral centers and to study conformational changes in solution. Theoretical calculations are often employed in conjunction with experimental CD spectra to aid in their interpretation. mdpi.com The formation of chiral self-assemblies and the study of their chiroptical properties is an active area of research. rsc.org

Theoretical and Computational Studies on 1 Bromo 2 Allyloxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Properties

Detailed information regarding the electronic structure and properties of 1-Bromo-2-allyloxynaphthalene, which would typically be derived from quantum chemical calculations, is not available in the current body of scientific literature.

Density Functional Theory (DFT) for Ground State Geometries and Energies

No published studies were found that have utilized Density Functional Theory (DFT) to calculate the optimized ground state geometry or the ground state energy of this compound. Such calculations would provide crucial insights into the molecule's stability and preferred three-dimensional structure.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR chemical shifts)

There is no available research that reports the computationally predicted spectroscopic parameters for this compound. These predictions, which are compared against experimental data, are vital for confirming the molecular structure and understanding its electronic transitions and vibrational modes.

Computational Elucidation of Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetic profiles of this compound have not been computationally investigated in any published research.

Potential Energy Surface (PES) Mapping and Transition State Analysis

No studies have been conducted to map the potential energy surface (PES) for reactions involving this compound or to analyze the transition states of such reactions. This type of analysis is fundamental for understanding reaction pathways and calculating activation energies.

Dynamic Reaction Coordinate (DRC) Calculations for Dissociation Pathways

There is no literature available on the use of Dynamic Reaction Coordinate (DRC) calculations to explore the dissociation pathways of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

Conformational analysis and reactivity of this compound through Molecular Dynamics (MD) simulations have not been the subject of any published research. MD simulations provide a view of the molecule's dynamic behavior over time, which is crucial for understanding its flexibility and interactions. nih.gov

Structure-Reactivity Relationships Through Computational Analysis

The electronic structure and reactivity of this compound can be extensively studied using computational methods, primarily Density Functional Theory (DFT). Such analyses provide deep insights into the molecule's behavior in chemical reactions by examining its molecular orbitals, charge distribution, and bond characteristics.

A key aspect of the reactivity of this compound is the nature of its carbon-bromine (C-Br) bond. Computational studies on the closely related compound, 1-bromo-2-methylnaphthalene (B105000), reveal that upon one-electron reduction, a transient radical anion is formed. mdpi.com This species is central to understanding the compound's electrochemical behavior. The additional electron typically occupies a π* molecular orbital of the naphthalene (B1677914) ring system. mdpi.com Following this electron uptake, the C-Br bond is prone to cleavage, leading to the formation of a bromide anion and a 2-allyloxynaphthalene radical. mdpi.com This dissociative electroreduction is a stepwise mechanism, where the formation of the radical anion is a distinct intermediate step. mdpi.com

The dynamics of this bond dissociation can be modeled using methods like the dynamic reaction coordinate (DRC), which is a molecular dynamics calculation based on an ab initio potential energy surface. mdpi.com These simulations can trace the geometrical changes within the molecule over time as the C-Br bond breaks. mdpi.com

The reactivity of the naphthalene core towards electrophilic substitution is another important characteristic. The synthesis of this compound can be achieved through the electrophilic bromination of 2-(allyloxy)naphthalene. rsc.org Computational studies, specifically DFT calculations, can be employed to model the transition states and intermediates of such reactions. For instance, DFT calculations have been used to identify the likely active brominating species in certain reactions, such as PhIOAcBr formed from PIDA and AlBr₃. rsc.orgresearchgate.net The allyloxy group (-O-allyl) is an activating, ortho-, para-directing group, while the bromo substituent is deactivating but also ortho-, para-directing. The interplay of these substituents governs the regioselectivity of further reactions on the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For instance, in a study of a different naphthalene derivative, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO-LUMO energy gap to be 3.17 eV, providing a quantitative measure of its kinetic stability. researchgate.net Similar calculations for this compound would elucidate its electronic properties.

A Molecular Electrostatic Potential (MEP) surface analysis can further map the reactive sites of the molecule. The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Table 1: Calculated Global Reactivity Descriptors for a Naphthalene Derivative This table is based on data for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate and is illustrative of the types of data obtained from DFT studies.

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.17 researchgate.net |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Global Hardness (η) | - |

| Global Softness (S) | - |

| Electronegativity (χ) | - |

| Chemical Potential (μ) | - |

| Electrophilicity Index (ω) | - |

| (Note: Specific values for this compound would require dedicated calculations. The energy gap is provided from a study on a related compound to exemplify the output of such analysis. researchgate.net) |

Virtual Screening and Rational Design of Related Naphthalene Derivatives

The this compound scaffold can serve as a starting point for the rational design and virtual screening of new molecules with potential biological activities. Naphthalene derivatives are known to possess a wide range of pharmacological properties, and computational techniques are instrumental in identifying and optimizing new drug candidates. nih.govnih.gov

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For naphthalene derivatives, this process would involve:

Library Generation: Creating a virtual library of compounds based on the this compound core. Modifications would be made to the bromo and allyloxy substituents or at other positions on the naphthalene ring.

Target Identification: Selecting a biological target (e.g., an enzyme like dihydrofolate reductase or a receptor) implicated in a disease. nih.gov

Molecular Docking: Using software like AutoDock Vina to predict the binding affinity and mode of interaction between each molecule in the virtual library and the target's binding site. nih.gov For example, a docking study on a cyanonaphthalene derivative against the SARS-CoV-2 protein receptor yielded a strong binding affinity of -9.5 kcal/mol. researchgate.net

Filtering and Ranking: The compounds are ranked based on their predicted binding scores and other properties, such as drug-likeness, which can be assessed using criteria like Lipinski's Rule of Five. nih.gov

Rational Design: Rational design involves creating new molecules with a specific biological purpose based on the three-dimensional structure of the target. If this compound or a related compound shows initial activity, its structure can be systematically modified to improve potency and selectivity.

Structure-activity relationship (SAR) studies are crucial for this process. nih.gov For a series of naphthalene derivatives, a quantitative structure-activity relationship (QSAR) model might be developed. Such a model for 22 naphthalene derivatives revealed that biological response (BR) was significantly influenced by parameters like hydrogen acceptance (Ha), hydrophobicity (π), and electronic factors (F and R). nih.gov The resulting equation, log BR = 0.282Ha + 0.352π + 0.692F + 0.3341Xvsub - 0.326R + 0.027, accounted for 85% of the variation in biological activity, with hydrophobicity and hydrogen acceptance being the most critical factors. nih.gov

For this compound, a rational design strategy could involve:

Modifying the Allyl Group: Replacing the allyl group with other functionalities to explore different hydrophobic or hydrogen-bonding interactions within a target's active site.

Varying the Halogen: Substituting the bromine atom with chlorine, fluorine, or iodine to modulate the electronic properties and potential for halogen bonding.

Ring Annulation: Fusing other heterocyclic rings to the naphthalene scaffold to create more complex and rigid structures with potentially enhanced binding capabilities, a strategy that has proven effective for other inhibitor classes. nih.govacs.org

Molecular dynamics (MD) simulations can further refine the designed compounds by assessing the stability of the ligand-protein complex over time. nih.gov These computational approaches allow for the efficient exploration of chemical space and prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline.

Applications in Organic Synthesis and Advanced Materials Science

1-Bromo-2-allyloxynaphthalene as a Versatile Core Building Block for Complex Molecule Synthesis

The dual functionality of this compound, featuring a reactive aryl bromide and a flexible allyl ether, positions it as a key starting material for constructing intricate molecular architectures. The bromine atom serves as a handle for cross-coupling reactions, while the allyloxy group can be transformed through various rearrangements and cyclizations.

This compound is an effective precursor for synthesizing a variety of heterocyclic compounds, particularly those containing fused furan (B31954) and oxepine rings. uwindsor.ca The primary route to these structures involves the Claisen rearrangement, a thermal or microwave-assisted process that transforms the allyl ether into a more reactive allyl phenol (B47542). libretexts.orgwikipedia.org

The thermal rearrangement of an allyl aryl ether, such as this compound, proceeds through a concerted, intramolecular mechanism to form an ortho-allylphenol. libretexts.org This reaction initially yields a non-aromatic intermediate which rapidly tautomerizes to restore the aromaticity of the naphthalene (B1677914) ring, resulting in 1-bromo-3-allyl-2-naphthol. libretexts.org Research on the analogous 6-bromo-2-allyloxynaphthalene shows that this Claisen rearrangement can be efficiently achieved using microwave irradiation on a silica (B1680970) gel support.

Once the allyl-substituted naphthol is formed, it becomes a substrate for further cyclization. For instance, ring-closing metathesis (RCM) can be employed to construct fused oxygen-containing rings. uwindsor.ca This powerful reaction has been utilized to create a wide range of carbo- and heterocycles, including medium-sized rings that are otherwise difficult to prepare. uwindsor.ca The combination of Claisen rearrangement followed by RCM on naphthalene-based systems is a recognized strategy for generating naphthoxepine derivatives. Furthermore, studies on the bromination of 2-(allyloxy)naphthalene demonstrate the feasibility of modifying the naphthalene core while the allyloxy group is present, opening pathways to various functionalized heterocyclic precursors. researchgate.net

The structural framework of this compound is instrumental in the synthesis of analogs of naturally occurring compounds, especially those belonging to the pyranonaphthoquinone family. researchgate.net These natural products often possess significant biological activity, making their synthesis and the generation of their analogs a key target for medicinal chemists. researchgate.net

A crucial synthon for building various bioactive pyranonaphthoquinones is 2-allyl-3-bromo-1,4-dimethoxynaphthalene. researchgate.net The synthesis of this key intermediate has been achieved through a sequence involving a Claisen rearrangement. researchgate.net The strategic arrangement of the allyl and bromo groups on the naphthalene core in this intermediate is critical for the subsequent construction of the pyran ring. researchgate.net

Following a similar logic, this compound can be converted via Claisen rearrangement to 1-bromo-3-allyl-2-naphthol. This product serves as a functionalized naphthalene building block. The bromine atom allows for the introduction of further complexity through cross-coupling reactions, while the allyl and hydroxyl groups provide handles for constructing the heterocyclic portions characteristic of many natural products. This approach allows for the creation of a library of natural product analogs for biological screening.

Precursor to Structurally Diverse Heterocyclic Compounds

Role in the Development of Conjugated Polymers and Photoelectronic Materials

The naphthalene unit is a well-established chromophore, and its incorporation into larger molecular systems is a common strategy for creating materials with interesting photophysical properties. The bromo-functionality of this compound makes it an ideal monomeric unit for building such advanced materials.

This compound is a suitable monomer for the synthesis of π-conjugated polymers and oligomers through transition-metal-catalyzed cross-coupling reactions. frontiersin.org The carbon-bromine bond provides a reactive site for polymerization methods like Suzuki-Miyaura coupling, which is a cornerstone for creating complex aromatic structures. frontiersin.org

In a representative strategy, bromo-naphthalene derivatives are coupled with di-boronic esters to produce multilayered, folded molecular frameworks. frontiersin.org The reduction of related compounds like 1-bromo-2-methylnaphthalene (B105000) can lead to the formation of radical species that subsequently form dimers, representing the initial step of polymerization. mdpi.com The incorporation of this compound into a polymer backbone would introduce the naphthalene core, contributing to the material's electronic and photophysical properties. The allyloxy group would function as a side chain, which can be used to tune the polymer's solubility and processability, key factors for its application in organic electronics. osti.gov

| Starting Material Class | Key Reaction(s) | Resulting Structure/Material | Application Area |

| Allyloxynaphthalenes | Claisen Rearrangement, Ring-Closing Metathesis | Naphthoxepines, Naphthofurans uwindsor.ca | Heterocyclic Synthesis |

| Bromo-Naphthyl Precursors | Suzuki-Miyaura Coupling | Multilayer Folding Molecules frontiersin.org | AIE Materials |

| Bromo-Aromatics | Cross-Coupling Polymerization | π-Conjugated Polymers frontiersin.orgosti.gov | Organic Electronics |

| Bromo-Naphthalene Derivatives | Electrochemical Reduction, Dimerization | Intrinsically Chiral Dimers mdpi.com | Chiral Materials |

The development of novel luminophores has led to significant advances in optoelectronics, particularly with the discovery of aggregation-induced emission (AIE). sci-hub.se AIE materials are typically non-emissive in solution but become highly luminescent in an aggregated state, a property that is highly desirable for applications like organic light-emitting diodes (OLEDs). sci-hub.seopenaccessgovernment.org The AIE phenomenon arises from the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. ub.edu

Research has demonstrated the synthesis of multilayer folding molecules with AIE properties starting from 1-bromo-naphth-2-yl phosphine (B1218219) oxides. frontiersin.org These precursors undergo Suzuki-Miyaura cross-coupling to form large, sterically hindered architectures. frontiersin.org The aggregation of these molecules effectively suppresses the rotational movements of the aromatic rings, enabling strong emission. frontiersin.org By incorporating this compound into similar large structures via its bromo group, its naphthalene core can act as a key component of an AIE-active system. The resulting materials have potential applications in fabricating efficient non-doped OLEDs and other optoelectronic devices. sci-hub.senih.gov

Monomeric Unit for π-Conjugated Systems and Oligomers

Contribution to Chiral Material Synthesis (e.g., intrinsically chiral dimers)

Chiral molecules are of immense importance in materials science and stereoselective synthesis. This compound can serve as a precursor to intrinsically chiral molecules, where chirality is not due to a stereocenter but to axial or planar chirality arising from restricted rotation.

The electrochemical reduction of 1-bromo-2-methylnaphthalene, an analog of the title compound, has been shown to proceed via a stepwise mechanism. mdpi.com The initial one-electron reduction generates a transient radical anion, which then cleaves the carbon-bromine bond to form a bromide anion and a 2-methylnaphthalenyl radical. mdpi.com This radical can then react with another identical radical to form a 1,1'-binaphthalene, 2,2'-dimethyl dimer. mdpi.com This resulting dimer is intrinsically chiral due to the sterically hindered rotation around the newly formed C-C bond connecting the two naphthalene units.

Applying this precedent, the electrochemical reduction of this compound would similarly lead to the formation of a 2-allyloxynaphthalenyl radical. The subsequent dimerization would produce 1,1'-binaphthyl-2,2'-bis(allyloxy), an intrinsically chiral dimer. Such topochemical reactions, where the crystal structure of the reactant dictates the chirality of the product, are a powerful method for asymmetric synthesis. rsc.org The synthesis of such optically active dimers from chiral precursors is a key strategy in the development of advanced chiral materials.

Functionalized Materials for Specific Technological Applications (e.g., sensors, catalysts)

The chemical architecture of this compound, which combines a naphthalene core with strategically positioned bromo and allyloxy functional groups, makes it a valuable precursor in the synthesis of advanced functionalized materials. While direct applications of the compound itself in sensors and catalysts are not extensively documented, its derivatives and related structures are pivotal in creating materials with tailored technological properties. The individual components of this compound—the aromatic naphthalene scaffold, the reactive bromine atom, and the versatile allyl group—provide a powerful toolkit for chemists to construct complex molecules for specific applications in organic synthesis and materials science.

The bromine atom on the naphthalene ring is a key feature, often serving as a handle for introducing other functional groups through various cross-coupling reactions. grafiati.com This versatility is fundamental in materials science for creating novel organic compounds with desired electronic and photophysical properties. researchgate.net For instance, the closely related precursor, 1-bromo-2-naphthol (B146047), is utilized in the synthesis of (1-bromonaphthalen-2-yl)diarylphosphine oxides. These compounds are, in turn, crucial building blocks for creating complex, multi-layered molecular frameworks that exhibit aggregation-induced emission (AIE), a property highly sought after for applications in sensors and optoelectronics. frontiersin.org

The allyloxy group provides another reactive site within the molecule. The allyl group is susceptible to a variety of chemical transformations, including isomerization and cyclization reactions, which are instrumental in constructing heterocyclic systems. grafiati.com Research on 2-(allyloxy)naphthalene, a structurally similar compound, shows that it can undergo bromination to yield 2-(allyloxy)-1-bromonaphthalene, demonstrating that the allyloxy group is stable under certain brominating conditions. rsc.org Furthermore, derivatives like 2-allyloxynaphthalene-1-carbaldehyde are employed in the synthesis of intricate fused heterocyclic compounds such as benzochromeno[4,3-b]quinolines through intramolecular Povarov reactions. nih.gov Such heterocyclic structures are of significant interest for their potential use in developing fluorescent pH sensors.

The naphthalene moiety itself serves as a rigid, aromatic platform. This core structure is a common feature in many fluorescent chemosensors. mdpi.commdpi.comrsc.org By modifying the naphthalene ring with specific recognition units, it is possible to design sensors that exhibit a change in their fluorescence upon binding with a target analyte, such as metal ions. For example, naphthalimide derivatives are widely used to construct fluorescent sensors for various metal ions, including Co²⁺. mdpi.com The synthesis of these sensors often involves the functionalization of a bromo-naphthalic anhydride (B1165640) precursor, highlighting the importance of the bromo-naphthalene scaffold in sensor design.

In the realm of catalysis, while direct catalytic applications of this compound are not prominent, its structural analogue, 1-Bromo-2-methoxynaphthalene, is a known reagent used to synthesize catalysts for highly enantioselective aziridination reactions. thermofisher.com This suggests the potential of the 1-bromo-2-alkoxynaphthalene framework in the development of new catalytic systems. The combination of the bromo and allyloxy groups in this compound offers a dual-functional platform where one site could be modified to anchor a catalytic center while the other is used to tune the electronic properties or solubility of the final material.

The following table summarizes the key reactive sites of this compound and their potential applications in the synthesis of functional materials.

| Reactive Site | Type of Reactions | Potential Applications in Functional Materials |

| Bromo Group | Cross-coupling reactions (e.g., Suzuki, Stille), Nucleophilic substitution | Introduction of phosphine oxides for AIE materials, Synthesis of precursors for fluorescent sensors |

| Allyloxy Group | Claisen rearrangement, Cyclization, Isomerization | Formation of heterocyclic systems for pH sensors, Building block for complex organic molecules |

| Naphthalene Core | Electrophilic substitution | Rigid scaffold for fluorescent chemosensors, Base structure for advanced optoelectronic materials |

Future Research Directions and Emerging Opportunities for 1 Bromo 2 Allyloxynaphthalene

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The functional groups of 1-bromo-2-allyloxynaphthalene present distinct opportunities for selective chemical transformations, the efficiency of which can be significantly enhanced by novel catalytic systems. The bromo- and allyl- groups are particularly amenable to a variety of catalytic reactions.

Future research should focus on developing catalysts that can selectively target one functional group while leaving others intact. For instance, palladium-catalyzed cross-coupling reactions at the C-Br bond are well-established, but new ligand designs could offer higher turnovers and broader substrate scope, particularly for challenging couplings. Similarly, the allyl group is a substrate for reactions like metathesis, isomerization, and Claisen rearrangement. The Claisen rearrangement of allyloxy-aromatics, for example, is a powerful tool for C-C bond formation which can be accelerated under high-temperature conditions, sometimes assisted by microwave irradiation. acs.org

An interesting area of exploration is the development of catalysts for the direct functionalization of the naphthalene (B1677914) core, bypassing the need for pre-installed activating groups. Furthermore, catalytic systems that enable tandem reactions, where multiple transformations occur in a single pot, would represent a significant step forward in synthetic efficiency.

A specific reaction of interest is the bromination of the naphthalene ring. While this compound is already brominated, further selective halogenation could be achieved using modern catalytic systems. For instance, the bromination of 2-(allyloxy)naphthalene has been shown to yield multiple products, indicating complex reactivity that could be controlled with appropriate catalysts. researchgate.net Research into systems like the PIDA–AlBr3 system or rod-like metal-organic frameworks (MIL-88A) could lead to highly selective bromination protocols for naphthalene-based substrates. researchgate.netresearchgate.net

| Catalytic System Type | Potential Transformation on this compound | Research Goal |

| Palladium-Ligand Complexes | Cross-coupling (Suzuki, Heck, Sonogashira, etc.) at C-Br bond | Enhance efficiency, broaden substrate scope, improve selectivity. |

| Ruthenium/Grubbs Catalysts | Olefin metathesis of the allyl group | Create new C=C bonds for polymerization or macrocyclization. |

| Rhodium/Iridium Catalysts | Isomerization of the allyl group | Form propenyl ether for subsequent reactions. |

| Lewis/Brønsted Acids | Claisen rearrangement of the allyl group | Achieve regioselective C-C bond formation on the naphthalene ring. |

| Metal-Organic Frameworks (e.g., MIL-88A) | Selective halogenation of the aromatic core | Introduce additional functional groups with high regioselectivity. researchgate.net |

Advancements in Asymmetric Synthesis Utilizing Chiral Naphthalene Derivatives

The naphthalene scaffold is a core component of many successful chiral ligands and catalysts used in asymmetric synthesis. This compound is an ideal starting point for the synthesis of new, complex chiral molecules due to its potential for derivatization into atropisomeric structures or as a scaffold for chiral auxiliaries.

One promising avenue is the synthesis of axially chiral biaryl compounds, which are valuable as ligands in transition-metal-catalyzed reactions. beilstein-journals.orgpsu.edu The bromo-substituent on the naphthalene ring is a handle for stereoselective cross-coupling reactions to create biaryl systems where rotation around the C-C single bond is restricted. The development of chiral phosphoric acid catalysts, for example, has enabled the atroposelective synthesis of a wide range of axially chiral biaryls and heterobiaryls. beilstein-journals.org

Furthermore, the allyl group can be functionalized to introduce stereocenters. For example, asymmetric dihydroxylation or epoxidation of the allyl double bond can create chiral diol or epoxide functionalities. These can then be used as chiral building blocks or as directing groups for subsequent stereoselective transformations on the naphthalene ring. Recent work on the synthesis of triaxially chiral naphthalenes using Ni(II)-catalyzed Diels-Alder reactions highlights the potential for creating highly complex chiral environments based on the naphthalene core. chemistryviews.org Similarly, the development of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has proven effective in catalyzing asymmetric additions to naphthalene-based substrates, yielding products with high enantiopurity. nih.gov

| Chiral Target | Synthetic Strategy from this compound | Potential Application |

| Axially Chiral Biaryls | Atroposelective Suzuki or Negishi coupling at the C-Br bond. | Chiral ligands for asymmetric catalysis (e.g., hydrogenation, C-C coupling). beilstein-journals.org |

| Chiral Diols/Epoxides | Asymmetric dihydroxylation or epoxidation of the allyl group. | Chiral building blocks, precursors to chiral ligands. |

| Chiral Diamines | Functionalization and coupling to form ligands like those used in copper(I)-catalyzed additions. nih.gov | Ligands for asymmetric Mannich and other C-N bond forming reactions. |

| Multi-axis Chiral Naphthalenes | Sequential catalytic stereoselective reactions. chemistryviews.org | Advanced chiroptical organic materials. chemistryviews.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Productivity

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. noelresearchgroup.comcinz.nz For a versatile building block like this compound, these technologies can streamline the production of derivatives for screening and optimization.

Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving hazardous reagents, high pressures, or extreme temperatures. noelresearchgroup.com For example, a Claisen rearrangement, which often requires high heat, can be performed more safely and efficiently in a flow reactor with precise temperature control. acs.org Similarly, reactions involving gases, like hydrogenation or carbonylation, are readily managed in flow systems. nih.gov The integration of in-line purification and analysis techniques can create fully automated "synthesis-to-testing" workflows.

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives. chemspeed.comrsc.org By systematically varying reaction partners in cross-coupling reactions or modifying the allyl group, hundreds of compounds can be synthesized and purified with minimal human intervention. chemanager-online.com This high-throughput approach is invaluable for drug discovery and materials science, where large numbers of compounds must be screened to identify leads with desired properties. The development of modular, reconfigurable flow setups allows for the flexible synthesis of many different target molecules using a single automated system. chemanager-online.commpg.de

| Technology | Application to this compound Synthesis | Key Advantages |

| Continuous Flow Reactors | Multi-step synthesis of derivatives, Claisen rearrangement, hydrogenation. acs.orgunito.it | Improved heat/mass transfer, enhanced safety, precise control over reaction parameters, ease of scaling. mdpi.com |

| Automated Parallel Synthesis | Library generation via cross-coupling, etherification, etc. chemspeed.com | High-throughput screening of reaction conditions and generation of compound libraries. |

| Segmented Flow | Small-scale synthesis for rapid screening of diverse structures. chemanager-online.com | Efficient use of reagents, prevention of cross-contamination, rapid diversification. |

| Integrated Platforms | Automated synthesis coupled with in-line purification and analysis (e.g., HPLC, MS). | Streamlined workflow from synthesis to biological or material testing, accelerated discovery cycles. rsc.org |

Computational Design and Predictive Modeling for Tailored Structure-Property Relationships

Computational chemistry and predictive modeling are indispensable tools for modern chemical research. By using techniques like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources.

For this compound, these methods can be used to design derivatives with specific electronic, optical, or biological properties. For example, QSPR models can predict physicochemical properties like solubility, partition coefficients, and toxicity based on calculated molecular descriptors. nih.govgrafiati.com This is crucial for designing drug candidates or environmentally benign materials. Studies on polychlorinated naphthalenes have demonstrated that properties can be successfully predicted from quantum chemical descriptors, with models showing good robustness and predictive capability. nih.govgrafiati.com

DFT calculations can provide deep insights into the electronic structure of naphthalene derivatives, helping to predict their behavior in organic electronic devices. researchgate.net Researchers can model properties like HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics to guide the synthesis of new materials for organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). researchgate.net This computational pre-screening allows for the rational design of molecules, focusing synthetic efforts on the most promising candidates.

| Modeling Technique | Application to this compound Derivatives | Predicted Properties |

| QSPR (Quantitative Structure-Property Relationship) | Predicting physicochemical and biological properties of a library of derivatives. | Solubility, logP, toxicity, biological activity. nih.govcup.edu.cn |

| DFT (Density Functional Theory) | Calculating electronic and optical properties for materials design. | HOMO/LUMO levels, band gap, absorption/emission spectra, charge mobility. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the aggregate structure and bulk properties of polymers or materials. | Free volume, glass transition temperature, cohesive energy density, gas permeability. mdpi.com |

| Reaction Pathway Modeling | Investigating mechanisms and predicting outcomes of catalytic reactions. | Transition state energies, reaction barriers, product selectivity. |

Exploration of New Application Domains in Functional Materials Science

The naphthalene core is a well-known chromophore and an attractive building block for functional organic materials. The unique substitution pattern of this compound provides a platform for creating novel materials with tailored properties for applications in electronics, sensing, and beyond.

A major area of interest is organic electronics. Naphthalene diimides (NDIs) are a class of n-type organic semiconductors known for their high electron mobility and stability, making them suitable for organic field-effect transistors (OFETs), OLEDs, and OPVs. acs.orgmdpi.comethernet.edu.et this compound can serve as a starting material for more complex, functionalized naphthalene systems. The bromo- and allyl- groups can be used as synthetic handles to attach other conjugated systems or to incorporate the naphthalene unit into a polymer backbone. mdpi.com

The development of new sensors is another promising application. The fluorescence of the naphthalene unit is sensitive to its local environment, making it a candidate for fluorescent chemosensors. acs.org By attaching specific recognition units to the this compound scaffold, sensors for ions, small molecules, or biomolecules could be designed. Furthermore, the allyl group offers a route to polymerizable monomers, which could be used to create high-performance polymers, such as polyimides with high thermal stability and excellent gas barrier properties for advanced packaging and electronics. mdpi.com

| Application Domain | Potential Role of this compound Derivatives | Example Material Class |

| Organic Electronics | Precursors to n-type or p-type semiconducting materials. | Naphthalene diimides (NDIs), functionalized polycyclic aromatic hydrocarbons. mdpi.commdpi.com |

| Chemical Sensors | Core scaffold for fluorescent or colorimetric sensors. | Host-guest complexes, functionalized chromophores. acs.org |

| High-Performance Polymers | Monomers for polymerization leading to materials with specific properties. | Polyimides, specialty resins with high thermal stability or low dielectric constants. mdpi.comjbnu.ac.kr |

| Chiroptical Materials | Building blocks for molecules with strong circular dichroism or circularly polarized luminescence. | Axially chiral biaryls, helical polymers. chemistryviews.org |

Development of More Sustainable Synthesis Pathways and Environmental Footprint Reduction

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Applying these principles to the synthesis and derivatization of this compound is a critical area for future research.